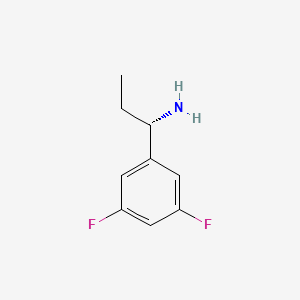

(S)-1-(3,5-Difluorophenyl)propan-1-amine

Description

Significance of Chiral Amines in Organic Synthesis and Pharmaceutical Science

Chiral amines are organic compounds containing a nitrogen atom that are non-superimposable on their mirror images. This property, known as chirality, is a cornerstone of life, as many biological molecules like amino acids and nucleic acids exist in a specific enantiomeric form. nih.gov Consequently, the interaction of synthetic compounds with these biological systems is often highly dependent on their stereochemistry.

In the pharmaceutical industry, the significance of chirality cannot be overstated. It is estimated that between 40% and 45% of all small-molecule drugs contain a chiral amine fragment. nih.govchemicalbook.com The different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles. nih.gov A classic and tragic example is thalidomide, where one enantiomer provided the desired therapeutic effect while the other caused severe birth defects. nih.gov This has led to the imperative to produce bioactive compounds as single, pure enantiomers.

Beyond their presence in the final drug structures, chiral amines are indispensable tools in organic synthesis. They are frequently used as:

Chiral Building Blocks: They serve as foundational starting materials for the synthesis of more complex, optically pure molecules. beilstein-journals.orgresearchgate.net

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. chemicalbook.com

Resolving Agents: Used to separate racemic mixtures of acidic compounds into their individual enantiomers. researchgate.net

Chiral Catalysts and Ligands: They can be part of metal complexes or organocatalysts that facilitate asymmetric reactions, such as asymmetric hydrogenation. chemicalbook.com

The synthesis of chiral amines is itself a major focus of chemical research, with numerous methods developed, including biocatalytic approaches using enzymes like transaminases and transition metal-catalyzed asymmetric reactions. beilstein-journals.orgnih.gov

Table 1: Key Roles of Chiral Amines in Science

| Role | Description | Significance |

|---|---|---|

| Pharmaceutical Scaffolds | Core structural components of many active pharmaceutical ingredients (APIs). | Approximately 40-45% of small-molecule drugs contain a chiral amine moiety, crucial for specific biological interactions. nih.govchemicalbook.com |

| Synthetic Building Blocks | Fundamental starting materials for creating complex, optically pure molecules. | Enables the construction of a vast array of valuable chemicals, including natural products and agrochemicals. beilstein-journals.org |

| Chiral Resolving Agents | Used to separate mixtures of enantiomers (racemates) of other chemical compounds, particularly acids. | Provides a method to obtain enantiomerically pure substances from racemic syntheses. researchgate.net |

| Asymmetric Catalysis | Function as ligands in metal-based catalysts or as organocatalysts to control the stereochemical outcome of reactions. | Facilitates the efficient and selective synthesis of chiral molecules, reducing waste and improving purity. chemicalbook.com |

Contextualization of (S)-1-(3,5-Difluorophenyl)propan-1-amine within Chiral Amine Research

This compound is a primary chiral amine. Its structure is characterized by a propane (B168953) backbone with an amine group on the first carbon, which is a stereocenter with the (S) configuration. This chiral center is attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions.

This compound is categorized as a chiral building block, specifically a fluorinated building block, within chemical catalogs. bldpharm.com The presence of the difluorophenyl group is particularly noteworthy from a medicinal chemistry perspective. The incorporation of fluorine atoms into potential drug candidates is a common strategy used to modulate a molecule's properties. Fluorine can alter acidity, basicity, metabolic stability (by blocking sites of oxidation), and binding affinity to biological targets. The 3,5-substitution pattern specifically influences the electronic properties of the aromatic ring.

As a chiral amine, the (S)-enantiomer is expected to have distinct interactions with other chiral molecules, such as biological receptors or enzymes, compared to its (R)-enantiomer. Therefore, it serves as a valuable starting material for the synthesis of enantiomerically pure target compounds where this specific stereochemistry and the electronic effects of the difluorophenyl ring are desired.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1212824-31-1 www.gov.uk |

| Molecular Formula | C₉H₁₁F₂N www.gov.uk |

| Molecular Weight | 171.19 g/mol |

| Structure | A propan-1-amine with an (S)-chiral center at C1, bonded to a 3,5-difluorophenyl group. |

| Classification | Chiral Amine, Fluorinated Organic Building Block bldpharm.com |

Overview of Research Areas Pertaining to the Compound

While specific, large-scale published research focusing explicitly on this compound is not widely documented in publicly available literature, its structural motifs place it as a compound of interest in several key research areas, primarily within pharmaceutical and medicinal chemistry.

The primary application of such a compound is as a specialized building block in the synthesis of novel, complex molecules. bldpharm.com Research in this area involves incorporating the amine into larger structures to explore their potential as therapeutic agents. For instance, structurally related difluorophenyl cyclopropanamine derivatives have been investigated as intermediates for P2Y12 receptor antagonists used in thrombosis prevention and as reagents for preparing KDM1A inhibitors for disease treatment. chemicalbook.com

Based on its structure, potential research applications for this compound could include:

Neurological Disorders: Phenylalkylamine scaffolds are common in compounds targeting the central nervous system. The 5-HT2A receptor, a target for antipsychotic and antidepressant drugs, binds various phenylamine derivatives. wikipedia.org The fluorine atoms can enhance blood-brain barrier penetration and modulate receptor affinity, making this building block potentially useful in the design of new agents for psychiatric or neurological conditions.

Enzyme Inhibition: The chiral amine can form specific hydrogen bonds and ionic interactions within an enzyme's active site, while the difluorophenyl ring can engage in hydrophobic or aromatic stacking interactions. This makes it a candidate for synthesizing inhibitors for various enzymes, such as kinases or proteases, which are important targets in oncology and inflammatory diseases.

Agrochemical Research: Chiral amines are also important structural motifs in modern agrochemicals, such as fungicides and pesticides.

The investigation of this compound would typically involve its use in multi-step synthetic pathways to create a library of new chemical entities. These new molecules would then be screened for biological activity in relevant assays to identify potential lead compounds for further development.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-difluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFDHDIEJYLKMD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 3,5 Difluorophenyl Propan 1 Amine and Its Enantiomers

Enantioselective Synthesis Strategies

Biocatalytic Approaches: Transaminase-Mediated Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.com Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov This capability makes them powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.

The asymmetric synthesis of (S)-1-(3,5-Difluorophenyl)propan-1-amine can be achieved via the reductive amination of the corresponding prochiral ketone, 1-(3,5-difluorophenyl)propan-1-one, using an (S)-selective transaminase. The efficiency of this biotransformation is highly dependent on various reaction parameters that require careful optimization.

Key factors influencing the conversion and enantiomeric excess (ee) include the choice of the transaminase enzyme, the amino donor, co-solvent, pH, and temperature. For the synthesis of structurally similar amines, various amine donors have been screened, with L-alanine and isopropylamine (B41738) often proving to be effective. nih.gov The removal of the ketone by-product, such as pyruvate (B1213749) when L-alanine is the donor, can significantly increase the reaction yield by shifting the reaction equilibrium towards the product. nih.gov This can be achieved by employing a coupled-enzyme system, for instance, by using lactate (B86563) dehydrogenase (LDH) to convert pyruvate to lactate. nih.gov

The use of co-solvents is often necessary to improve the solubility of hydrophobic substrates like 1-(3,5-difluorophenyl)propan-1-one. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective co-solvent in transaminase-catalyzed reactions, with concentrations typically ranging from 5% to 25% (v/v). kb.se While higher concentrations of DMSO can enhance substrate solubility, they may also have an inhibitory effect on the enzyme. Therefore, finding the optimal co-solvent concentration is crucial for maximizing the reaction yield and enantioselectivity.

A study on the synthesis of other 1-phenylpropan-2-amine derivatives demonstrated that with optimized conditions, high conversions (88-89%) and excellent enantiomeric excess (>99% ee) could be achieved. researchgate.net

Table 1: Representative Parameters for Optimization of Transaminase-Mediated Asymmetric Synthesis

| Parameter | Typical Range/Options | Rationale |

| Enzyme | (S)-selective transaminases (e.g., from Vibrio fluvialis, Chromobacterium violaceum) | Determines the stereoselectivity of the reaction. |

| Amino Donor | L-Alanine, Isopropylamine, sec-Butylamine | Provides the amino group for the amination reaction. |

| Co-solvent | DMSO, Methanol, Acetonitrile (5-25% v/v) | Improves the solubility of the hydrophobic ketone substrate. |

| pH | 7.0 - 8.5 | Optimal pH for enzyme activity and stability. |

| Temperature | 30 - 40 °C | Balances reaction rate and enzyme stability. |

| By-product Removal | Coupled enzyme systems (e.g., LDH for pyruvate removal) | Shifts the reaction equilibrium towards product formation. |

This table presents generalized parameters based on the synthesis of structurally similar chiral amines.

Kinetic resolution is a powerful strategy for separating a racemic mixture of enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. nih.gov Transaminases can be effectively employed for the kinetic resolution of racemic 1-(3,5-difluorophenyl)propan-1-amine.

In this approach, a transaminase selective for one enantiomer (e.g., an (R)-selective transaminase) is used to convert that enantiomer into the corresponding ketone, 1-(3,5-difluorophenyl)propan-1-one. This leaves the desired (S)-enantiomer unreacted and in high enantiomeric purity. The success of a kinetic resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E-value). A high E-value is essential for achieving high enantiomeric excess of the remaining substrate at a conversion close to 50%.

For the kinetic resolution of various racemic amines, including 1-phenylpropan-2-amines, (R)-selective transaminases have been successfully applied, yielding the (S)-amine with high enantiomeric excess (>95% ee) at conversions greater than 48%. kb.seresearchgate.net The choice of the amino acceptor, such as pyruvate or acetone, is also a critical parameter in optimizing the resolution process.

Lipases are another class of enzymes that can be used for the kinetic resolution of racemic amines, typically through the enantioselective acylation of the amine. nih.govelsevierpure.com This method provides an alternative biocatalytic route to access enantiomerically pure this compound.

Table 2: Comparison of Biocatalytic Kinetic Resolution Strategies

| Method | Enzyme Class | Principle | Typical Outcome for (S)-amine |

| Transaminase-mediated Resolution | Transaminases | Enantioselective deamination of one enantiomer. | Unreacted (S)-enantiomer with high ee. |

| Lipase-mediated Resolution | Lipases | Enantioselective acylation of one enantiomer. | Unreacted (S)-enantiomer or acylated (R)-enantiomer depending on lipase (B570770) selectivity. |

This table provides a general comparison of kinetic resolution strategies applicable to chiral amines.

While purified enzymes offer high specificity, their isolation and purification can be costly and time-consuming. Whole-cell biocatalysis, which utilizes intact microbial cells containing the desired enzyme, presents a more cost-effective and robust alternative. nih.govnih.govrsc.org Whole-cell systems obviate the need for enzyme purification and can provide a stable environment for the enzyme, protecting it from harsh reaction conditions. kb.se Furthermore, in cases where cofactor regeneration is required, the cellular machinery of the whole cell can often fulfill this role. kb.se The use of immobilized whole-cell biocatalysts can further enhance their stability and reusability. kb.seresearchgate.net

The substrate scope of naturally occurring transaminases can be a limiting factor, particularly for bulky or sterically hindered substrates. Enzyme engineering, through techniques such as directed evolution and rational design, has emerged as a powerful tool to overcome these limitations. sigmaaldrich.com By modifying the amino acid sequence of a transaminase, its substrate specificity, activity, and stability can be tailored to suit a specific industrial application. For instance, engineering the active site of a transaminase can create more space to accommodate bulky substrates, thereby expanding its synthetic utility. sigmaaldrich.com

Asymmetric Organocatalysis and Chiral Ligand-Based Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Chiral organocatalysts offer several advantages, including operational simplicity, stability, and low toxicity compared to many metal-based catalysts.

Cinchona alkaloids, a class of naturally occurring compounds, and their derivatives have been extensively used as chiral catalysts and ligands in a wide range of asymmetric transformations. nih.govresearchgate.net Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have proven to be highly effective phase-transfer catalysts for the asymmetric synthesis of α-amino acids. nih.gov

In a typical application, a glycine (B1666218) imine ester is alkylated in the presence of a chiral Cinchona alkaloid-derived quaternary ammonium salt under phase-transfer conditions (a biphasic system of an organic solvent and an aqueous base). The chiral catalyst forms a tight ion pair with the enolate of the glycine imine, creating a chiral environment that directs the approach of the electrophile, leading to the formation of one enantiomer of the α-amino acid derivative in excess.

While this methodology has been predominantly applied to the synthesis of α-amino acids, the underlying principles can be extended to the synthesis of other chiral amines. The development of new generations of Cinchona alkaloid-based catalysts, including dimeric and structurally modified derivatives, has led to significant improvements in both chemical yield and enantioselectivity. nih.gov These advancements offer a promising avenue for the asymmetric synthesis of chiral amines like this compound, potentially through the asymmetric alkylation of a suitable imine precursor.

Metal-Catalyzed Asymmetric Hydrogenation/Reduction Methods

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors like imines, enamines, or ketones. This approach utilizes a chiral catalyst, typically composed of a transition metal (such as rhodium, iridium, or ruthenium) and a chiral ligand, to stereoselectively deliver hydrogen to a double bond.

For the synthesis of this compound, a common strategy involves the asymmetric hydrogenation of the corresponding precursor, 1-(3,5-difluorophenyl)propan-1-one, or its derived N-protected imine. Rhodium-based catalysts, in particular, have been successfully employed for the asymmetric hydrogenation of unprotected N-H imines, yielding chiral amines with high enantioselectivity. nih.gov Research has demonstrated that catalyst systems using bisphosphine-thiourea ligands with rhodium can achieve high yields and enantiomeric excesses (ee) up to 95%. nih.gov The mechanism often involves the formation of an ion pair between the catalyst and the substrate, with hydrogen bonding interactions playing a crucial role in directing the stereochemical outcome. nih.gov

Biomimetic strategies have also emerged, using in situ-formed metal nanoparticles within microorganisms as catalysts. For instance, live thermophilic hydrogen-producing bacteria can be used to prepare ultrafine palladium nanoparticles (PdNPs) that catalyze asymmetric hydrogenation reactions with high efficiency. nih.gov While not specifically detailed for 1-(3,5-difluorophenyl)propan-1-one, this green chemistry approach is applicable to the reduction of various ketones to chiral alcohols, which are direct precursors to chiral amines.

Table 1: Representative Conditions for Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Features | Reported Efficiency |

|---|---|---|---|

| Rh/bisphosphine-thiourea | Unprotected Iminium Salts | Dual hydrogen-bonding interaction guides stereoselectivity. nih.gov | Up to 97% yield, 95% ee. nih.gov |

| In situ PdNPs in Bacteria | Ketones | Environmentally friendly; uses biologically generated H₂. nih.gov | Highly efficient conversion. nih.gov |

| Iridium-based catalysts | α-Substituted Acrylic Acids | Effective for creating chiral centers in carboxylic acid derivatives. thieme-connect.de | High enantioselectivity. thieme-connect.de |

Chiral Auxiliary-Based Syntheses

Chiral auxiliary-based synthesis is a classical yet reliable method for asymmetric induction. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively detailed in the provided literature, the general principles are well-established. For instance, a prochiral ketone like 1-(3,5-difluorophenyl)propan-1-one could be condensed with a chiral amine auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate with a standard reducing agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride) would generate a chiral amine product. The steric bulk of the auxiliary would shield one face of the C=N double bond, leading to the preferential addition of the hydride from the less hindered face. Finally, removal of the chiral auxiliary, often by hydrogenolysis or acid hydrolysis, would liberate the desired this compound.

Conventional Synthetic Routes and Precursor Chemistry

Conventional synthetic routes often rely on well-established, multi-step reaction sequences starting from readily available materials. These methods may involve the formation of key precursors, followed by functional group transformations to arrive at the final amine product.

Reduction Reactions for Amine Formation

The formation of a primary amine group from other nitrogen-containing functional groups via reduction is a fundamental transformation in organic synthesis. Several precursors can be reduced to yield this compound.

One common method is the reduction of an alkyl azide (B81097). libretexts.org This route begins with a nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a suitable leaving group (e.g., a halide or sulfonate) on a 1-(3,5-difluorophenyl)propyl backbone. The resulting alkyl azide is then reduced to the primary amine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Another pathway is the reduction of a nitrile. The precursor, 3,5-difluorophenylpropanenitrile, can be synthesized and then reduced to the corresponding primary amine using agents such as LiAlH₄ or catalytic hydrogenation. Similarly, the reduction of an amide, specifically (S)-1-(3,5-difluorophenyl)propanamide, with LiAlH₄ would also yield the target amine. libretexts.org

Reductive amination of the ketone precursor, 1-(3,5-difluorophenyl)propan-1-one, is also a viable route. In this process, the ketone reacts with ammonia (B1221849) to form an imine intermediate in situ, which is then reduced directly to the amine. libretexts.org This can be achieved using various reducing agents, including sodium cyanoborohydride or catalytic hydrogenation.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are central to constructing the carbon-nitrogen bond in the target amine. The Gabriel synthesis is a classic method that produces primary amines from alkyl halides, avoiding the overalkylation that can occur with direct amination. libretexts.org In this approach, potassium phthalimide (B116566) acts as a surrogate for ammonia. It can be alkylated with a suitable precursor, such as 1-bromo-1-(3,5-difluorophenyl)propane, via an SN2 reaction. The resulting N-alkylated phthalimide is then hydrolyzed, typically under basic conditions, to release the primary amine. libretexts.org

Direct SN2 reaction of a chiral precursor like (R)-1-(3,5-difluorophenyl)propan-1-ol, after conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate), with a nitrogen nucleophile like sodium azide is also a common strategy. masterorganicchemistry.com This reaction proceeds with an inversion of stereochemistry, meaning an (R)-configured starting material would yield an (S)-configured product. nih.gov

Arylation and Coupling Reactions

The formation of the bond between the phenyl ring and the propyl side chain is a critical step in synthesizing the precursors for this compound. A common method to create the key ketone intermediate, 1-(3,5-difluorophenyl)propan-1-one, is through a Grignard reaction. This involves reacting 3,5-difluorobenzonitrile (B1349092) with a propyl Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. molbase.com

Alternatively, Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) can produce 1-(3,5-difluorophenyl)propan-1-one.

Modern cross-coupling reactions also offer routes to related structures. While direct C-N coupling to form the amine is possible, these reactions are more frequently used to build complex molecular frameworks. For example, Ullmann-type coupling reactions using copper catalysts can form C-S bonds by reacting aryl iodides with sulfenamides. nih.gov Similarly, copper-catalyzed Chan-Lam coupling or palladium-catalyzed Suzuki-Miyaura reactions are used to form C-N and C-C bonds, respectively, and could be adapted to synthesize advanced precursors. organic-chemistry.orgresearchgate.net For example, a Chan-Lam C-N cross-coupling could involve reacting an N-H containing compound with an arylboronic acid in the presence of a copper catalyst. organic-chemistry.org

Mitsunobu Reaction in Derivative Synthesis

The Mitsunobu reaction is a highly valuable method for converting a primary or secondary alcohol into a variety of other functional groups with a predictable inversion of stereochemistry. nih.govwikipedia.org This makes it particularly useful in chiral synthesis for inverting a stereocenter.

In the context of synthesizing this compound, one could start with the enantiomeric alcohol, (R)-1-(3,5-difluorophenyl)propan-1-ol. This alcohol can be subjected to Mitsunobu conditions using triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nitrogen nucleophile. wikipedia.orgorganic-chemistry.org

Common nitrogen sources for this reaction include phthalimide or hydrazoic acid (generated in situ from sodium azide). organic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate. The nucleophile then attacks this intermediate via an SN2 mechanism, displacing the activated hydroxyl group and inverting the stereochemistry at the carbon center. nih.govorganic-chemistry.org If phthalimide is used, the resulting N-alkyl phthalimide can be cleaved to give the (S)-amine. If hydrazoic acid is used, the resulting (S)-azide can be reduced to the (S)-amine. This method is noted for its mild conditions and high stereospecificity. nih.gov The reaction has been applied to structurally similar compounds, such as the conversion of (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol in the synthesis of a cyclopropane (B1198618) derivative, highlighting its utility in this class of molecules. google.com

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Example(s) | Role in Reaction |

|---|---|---|

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Activates the alcohol by forming a phosphonium (B103445) intermediate. organic-chemistry.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Acts as an oxidant for the phosphine and facilitates proton transfer. wikipedia.org |

| Nucleophile | Phthalimide, Hydrazoic Acid (HN₃) | Displaces the activated alcohol group to form the new C-N bond. organic-chemistry.org |

| Starting Material | (R)-1-(3,5-Difluorophenyl)propan-1-ol | Chiral alcohol whose stereocenter is inverted during the reaction. |

Amine-Directed Mizoroki-Heck Arylation in Related Allylamine (B125299) Synthesis

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has emerged as a powerful tool for the formation of carbon-carbon bonds. nih.gov However, the direct application of this reaction to free amines, particularly allylamines, has historically been challenging due to side reactions such as oxidation of the amine by the transition metal catalyst. chemrxiv.orgrsc.org Recent advancements have overcome these limitations through the development of amine-directed strategies, enabling the selective arylation of allylamines to produce cinnamylamine (B1233655) derivatives, which are key precursors to compounds like this compound.

A significant breakthrough in this area involves the palladium-catalyzed selective monoarylation of free allylamines using aryl iodides. chemrxiv.orgrsc.org This approach is notable for its generality, proving effective for primary, secondary, and tertiary amines. chemrxiv.orgrsc.org The strategic use of carbon dioxide (CO2) as a transient protecting group for the amine has been shown to facilitate the γ-arylation of both primary and secondary allylamines. This method proceeds via a regio- and stereospecific olefin insertion mechanism.

The reaction typically involves a palladium catalyst, such as palladium(II) acetate, an additive like silver acetate, and an acid. The substrate scope is broad, accommodating a variety of substituted aryl iodides, including those with fluorine substituents. rsc.org

A proposed synthetic route to this compound leveraging this methodology would involve two key steps:

Mizoroki-Heck Arylation: The reaction of a suitable N-protected or unprotected propenamine derivative with 1-iodo-3,5-difluorobenzene. This would yield the corresponding 1-(3,5-difluorophenyl)propen-1-amine or its N-protected analogue.

Asymmetric Reduction: Subsequent asymmetric hydrogenation of the resulting enamine or allylic amine to introduce the chiral center and produce the saturated this compound.

The success of the initial Mizoroki-Heck step is critical. Research has demonstrated the feasibility of arylating allylamine with various iodoarenes, including those bearing fluorine atoms. The reaction conditions are typically optimized to favor the desired mono-arylated product.

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoanisole | (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | 75 |

| 2 | 1-Iodo-4-nitrobenzene | (E)-3-(4-nitrophenyl)prop-2-en-1-amine | 68 |

| 3 | 1-Fluoro-4-iodobenzene | (E)-3-(4-fluorophenyl)prop-2-en-1-amine | 72 |

| 4 | 1,3-Difluoro-5-iodobenzene | (E)-3-(3,5-difluorophenyl)prop-2-en-1-amine | 65 |

The data in this table is illustrative and based on reported yields for similar reactions. rsc.org

Following the successful arylation, the focus shifts to the enantioselective reduction of the carbon-carbon double bond of the resulting enamine or allylic amine. The asymmetric hydrogenation of prochiral enamines is a well-established and highly efficient method for the synthesis of chiral amines. nih.govrsc.org This transformation typically employs transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands.

The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee). For instance, iridium catalysts bearing chiral phosphine ligands have shown excellent performance in the asymmetric hydrogenation of N-H imines, affording chiral amines in high yields and with high enantioselectivity. nih.gov

| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (E)-1-Phenylpropen-1-amine | [Ir(COD)Cl]₂ / (S)-BINAP | 95 | 98 (S) |

| 2 | (E)-1-(4-Fluorophenyl)propen-1-amine | [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | 92 | 97 (S) |

| 3 | (E)-1-(3,5-Difluorophenyl)propen-1-amine | [Ir(COD)((S)-f-Binaphane)]PF₆ | 90 | 96 (S) |

The data in this table is representative and based on findings for analogous asymmetric hydrogenation reactions. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Amine Functional Group Transformations

The primary amine moiety is a key site for a variety of chemical transformations, including acylation, alkylation, oxidation, and reduction.

The acylation of (S)-1-(3,5-Difluorophenyl)propan-1-amine involves the reaction of its primary amine group with an acylating agent, such as an acid chloride or anhydride, to form an amide. The mechanism is a nucleophilic acyl substitution. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is transferred from the nitrogen atom, often to a second equivalent of the amine acting as a base, to yield the final amide product. youtube.com

Under weak base conditions, the amine can also function as a nucleophilic catalyst. umich.edu It reacts with a strong acylating agent to form a highly reactive cationic acyl intermediate. This intermediate is then more susceptible to attack by another nucleophile. However, since this compound is a primary amine, it would be directly acylated rather than acting as a catalyst that gets regenerated. umich.edu

The general mechanism for the acylation with an acid chloride is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the carbonyl carbon of the acid chloride.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion is expelled as the leaving group.

Deprotonation: A base, typically a second molecule of the amine, removes a proton from the nitrogen atom to give the neutral amide product and an ammonium (B1175870) salt. youtube.com

Alkylation of the amine functional group in this compound can occur through two primary mechanisms: direct alkylation and reductive amination.

Direct Alkylation: This involves the reaction of the amine with an alkyl halide in an SN2 reaction. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A significant drawback of this method is the difficulty in controlling the extent of alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts as byproducts. masterorganicchemistry.com

Reductive Amination: This is a more controlled, two-step method for N-alkylation. masterorganicchemistry.com

Imine Formation: The primary amine first reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate. This reaction is typically acid-catalyzed and involves the dehydration of an intermediate carbinolamine.

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can reduce the protonated iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

This method avoids the issue of over-alkylation because the imine forms only once on the primary amine. masterorganicchemistry.com

The amine group can undergo both oxidation and reduction reactions, depending on the reagents and conditions.

Oxidation Mechanisms: The oxidation of primary amines can yield a variety of products. The oxidation of tertiary amines has been studied in more detail, with mechanisms involving initial attack at the nitrogen atom or the α-carbon. For example, oxidation of tributylamine (B1682462) with ozone can produce an N-oxide or an α-hydroxyamine, which can then be further transformed. dtic.mil In the context of biological systems, monoamine oxidases (MAOs) catalyze the oxidation of amines. The proposed mechanisms for MAO catalysis include a single electron transfer (SET) mechanism and a polar nucleophilic mechanism. nih.gov The polar nucleophilic mechanism involves the nucleophilic attack of the amine's lone pair on the flavin cofactor of the enzyme. nih.gov For a primary amine like this compound, oxidation could lead to the corresponding imine, which could then be hydrolyzed to an aldehyde and ammonia (B1221849), or further oxidized.

Reduction Mechanisms: The amine group itself is in a reduced state. However, it is a key functional group in reductive amination, where an imine intermediate is reduced to an amine. masterorganicchemistry.com This process involves the addition of a hydride (H⁻) from a reducing agent like NaBH₄ to the electrophilic carbon of the iminium ion, followed by protonation. masterorganicchemistry.com

The difluorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The general mechanism involves the attack of an electrophile (E⁺) on the aromatic ring, which acts as a nucleophile. This initial step forms a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org In the final step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. libretexts.org

The regioselectivity of the substitution is determined by the existing substituents on the ring: the two fluorine atoms and the (S)-1-aminopropyl group.

Fluorine Atoms: Halogens are deactivating yet ortho, para-directing substituents. They withdraw electron density from the ring inductively (deactivating effect) but can donate electron density through resonance (directing effect).

Alkylamine Group: The (S)-1-aminopropyl group is an activating substituent and is also ortho, para-directing. The nitrogen's lone pair can be protonated under strongly acidic conditions (often used in SEAr), converting the group into a deactivating, meta-directing -NH₃⁺ group.

In this compound, the two fluorine atoms are at positions 3 and 5. The (S)-1-aminopropyl group is at position 1. The positions ortho to the aminopropyl group are 2 and 6, and the para position is 4. The positions ortho to the fluorine atoms are 2, 4, and 6. Therefore, all substituents direct incoming electrophiles to positions 2, 4, and 6. The strong directing effect of the aminopropyl group (if not protonated) and the combined directing influence of the two fluorine atoms would strongly favor substitution at these positions. Steric hindrance might influence the relative yields at the ortho (2, 6) versus para (4) positions.

| Reaction Type | Electrophile | Typical Reagents | Product Type |

| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ | Halogenated arene |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Nitroarene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | Alkylated arene |

| Friedel-Crafts Acylation | RC=O⁺ | R-COCl/AlCl₃ | Acylated arene |

This table provides examples of common electrophilic aromatic substitution reactions.

Computational Studies of Reaction Pathways

Computational chemistry provides valuable insights into reaction mechanisms that are difficult to study experimentally.

While specific computational studies on this compound are not widely available, detailed computational analyses have been performed on the closely related propylamine (B44156) (PA) and protonated propylamine (HPA) frameworks. nih.govnih.gov These studies, using density functional theory (DFT), provide a model for understanding the potential decomposition pathways of the propylamine moiety in the title compound.

A comprehensive study identified fourteen major decomposition pathways for cis- and trans-propylamine and its protonated form. nih.govnih.gov The decomposition is a unimolecular process that can lead to various smaller molecules. For the neutral propylamine, key bond scissions occur at the Cα-Cβ, C-N, and Cβ-Cγ bonds. nih.gov

For trans-propylamine, the most significant decomposition pathway, both kinetically and thermodynamically, is the formation of propene and ammonia (NH₃), with a calculated activation energy of 281 kJ/mol. nih.gov For cis-propylamine, a plausible pathway involves the formation of ethene, methylimine, and H₂, with an activation energy of 334 kJ/mol. nih.gov

For the protonated form (cis-HPA), the decomposition to form propene and the ammonium ion (NH₄⁺) is the most favorable reaction, with a significantly lower activation barrier of 184 kJ/mol. nih.gov This suggests that under acidic conditions, the decomposition of the protonated amine is kinetically more accessible.

| Reactant | Major Products | Activation Energy (kJ/mol) | Reference |

| trans-Propylamine | Propene + NH₃ | 281 | nih.gov |

| cis-Propylamine | Ethene + Methylimine + H₂ | 334 | nih.gov |

| cis-Protonated Propylamine | Propene + NH₄⁺ | 184 | nih.gov |

This table summarizes key findings from computational studies on the decomposition of propylamine and its protonated form, which serve as a model for the propylamine framework of the title compound. nih.govnih.gov

Kinetic and Thermodynamic Parameter Analysis of Key Steps

Detailed kinetic studies on the ATH of acetophenone (B1666503), a close structural analog to the precursor of the target amine, have been conducted to elucidate the reaction mechanism and quantify the influence of various reaction parameters. These studies are instrumental in optimizing reaction conditions to achieve high conversion and enantioselectivity.

One of the most comprehensive kinetic models for the ATH of acetophenone using a Noyori-type ruthenium catalyst in the presence of 2-propanol as a hydrogen donor describes the reaction as an equilibrium process with inhibition by both reactants and products. acs.orgrug.nl The rate equation derived from this model is expressed as:

RA = -(k1CACB - k-1CCCD) / (k1CA + k2CB + k-1CC + k-2CD)

where:

RA is the rate of consumption of acetophenone.

CA, CB, CC, and CD are the concentrations of acetophenone, 2-propanol, 1-phenylethanol, and acetone, respectively.

k1, k-1, k2, and k-2 are kinetic constants.

The following table presents the kinetic constants determined for the ATH of acetophenone at 33 °C. acs.org

| Kinetic Constant | Value | Units |

|---|---|---|

| k1 | 1.5 x 10-2 | L mol-1 min-1 [mM catalyst]-1 |

| k-1 | 8.1 x 10-2 | L mol-1 min-1 [mM catalyst]-1 |

| k2 | 1.1 x 10-3 | - |

| k-2 | 1.1 x 10-2 | - |

Data sourced from Wisman et al. (2006). acs.org

The equilibrium constant for this transfer hydrogenation was determined to be approximately 0.19 at 33 °C, indicating that the reaction is reversible. rug.nl The high enantiomeric excess (ee = 92%) observed suggests that the rates of the forward reaction leading to the (S)- or (R)-enantiomer are significantly different, a hallmark of effective asymmetric catalysis. rug.nl

Further investigations using real-time NMR spectroscopy have provided deeper insights into the catalyst's behavior during the reaction, revealing the existence of catalyst deactivation and inhibition pathways. acs.orgbath.ac.ukresearchgate.net These studies highlight the dynamic nature of the catalytic system, where the concentration of the active hydride species can change over the course of the reaction. For instance, it was found that excess base can lead to competitive inhibition, while the active hydride intermediate may undergo a first-order decay. bath.ac.ukresearchgate.net

A significant primary kinetic isotope effect of kH/kD = 5.85 was observed when using deuterated 2-propanol, which is indicative that the C-H bond cleavage of the alcohol is involved in the rate-determining step of the reaction. acs.org

The following table summarizes key kinetic and thermodynamic findings from various studies on the ATH of acetophenone, which serve as a valuable proxy for understanding the synthesis of this compound.

| Parameter | Value | Conditions | Significance |

|---|---|---|---|

| Equilibrium Constant (K) | ~0.19 | 33 °C, 2-propanol | Indicates a reversible reaction. rug.nl |

| Enantiomeric Excess (ee) | 92% | 33 °C, Ru-catalyst | Demonstrates high stereoselectivity of the catalyst. rug.nl |

| Turnover Frequency (TOF) | 540 h-1 | Initial rate, 20 min | Reflects high initial catalyst activity. acs.org |

| Kinetic Isotope Effect (kH/kD) | 5.85 | Deuterated 2-propanol | Suggests C-H bond cleavage is rate-determining. acs.org |

While these data are for acetophenone, the electronic effects of the two fluorine atoms on the phenyl ring in 3',5'-difluoropropiophenone would influence the electrophilicity of the carbonyl carbon and potentially the binding to the catalyst, thereby affecting the absolute values of the kinetic and thermodynamic parameters. However, the fundamental mechanistic steps and the factors influencing the reaction kinetics and stereoselectivity are expected to be analogous.

Computational Chemistry and Theoretical Modeling of S 1 3,5 Difluorophenyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. These methods allow for the prediction of various molecular properties before a compound is synthesized or as a complement to experimental data.

Density Functional Theory (DFT) is a preferred method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. scispace.com The process begins with a geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation (a stationary point on the potential energy surface). For a molecule like (S)-1-(3,5-Difluorophenyl)propan-1-amine, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has proven effective for similar organic molecules. bohrium.comdntb.gov.ua

Table 1: Illustrative Optimized Geometric Parameters for this compound

This table presents expected values based on standard bond lengths and angles for similar chemical environments. Actual calculated values would vary based on the specific level of theory.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths | C-F | ~1.35 Å |

| C-N | ~1.47 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (aliphatic) | ~1.53 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-F (aromatic) | ~118-120° |

| C-C-N | ~110-112° | |

| H-N-H | ~107-109° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. researchgate.net

Table 2: Predicted Frontier Orbital Properties and Global Reactivity Descriptors

These values are representative for similar fluorinated aromatic amines and serve as an illustration.

| Parameter | Formula | Predicted Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -0.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.0 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bond and lone pair orbitals. researchgate.net This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. dntb.gov.ua

The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant stabilizing interactions are expected. These would include delocalization of the nitrogen lone pair (LP(N)) into the antibonding σ* orbitals of adjacent C-H and C-C bonds, as well as interactions between the π orbitals of the phenyl ring and the adjacent σ bonds.

Table 3: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies

This table illustrates the type of hyperconjugative interactions expected within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C-C) | ~5.0 - 10.0 | Hyperconjugation |

| LP (1) N | σ(C-H) | ~2.0 - 5.0 | Hyperconjugation |

| π (C=C) | π(C=C) | ~15.0 - 25.0 | π-delocalization (aromaticity) |

| σ (C-H) | σ(C-N) | ~1.0 - 3.0 | Hyperconjugation |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

Negative Regions (Red to Yellow): These areas are electron-rich and indicate the preferred sites for an electrophilic attack. For this compound, the most negative potential is expected around the two highly electronegative fluorine atoms and, to a lesser extent, the nitrogen atom due to its lone pair of electrons.

Positive Regions (Blue): These areas are electron-poor and represent the most likely sites for a nucleophilic attack. The hydrogen atoms of the amine group (N-H) are predicted to be the most positive region, making them susceptible to interaction with nucleophiles.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the carbon backbone of the molecule.

The MEP surface provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. dntb.gov.uaresearchgate.net

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks with greater confidence and understand the vibrational modes of the molecule. researchgate.net

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. This analysis yields the frequencies and intensities of the molecule's fundamental vibrational modes. nih.gov

For this compound, key vibrational modes would include:

N-H Stretching: Primary amines typically show two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1580-1650 cm⁻¹.

C-F Stretching: Strong absorptions corresponding to the C-F stretch are anticipated in the 1100-1350 cm⁻¹ region.

C-N Stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range for aliphatic amines.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies (Scaled)

This table shows representative scaled wavenumbers for the key functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | -NH₂ | ~3450 | Medium |

| Symmetric N-H Stretch | -NH₂ | ~3360 | Medium |

| Aromatic C-H Stretch | Ar-H | ~3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | ~2870-2960 | Strong |

| N-H Scissoring Bend | -NH₂ | ~1620 | Medium |

| C=C Aromatic Stretch | Ar | ~1450-1600 | Medium-Strong |

| C-F Stretch | Ar-F | ~1150-1300 | Strong |

| C-N Stretch | C-NH₂ | ~1200 | Medium-Weak |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is invaluable for structural elucidation and verification. For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) method to compute nuclear magnetic shielding tensors. nih.govnyu.edu The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often falling within 0.2 ppm. mdpi.com

The process begins with the optimization of the molecule's 3D geometry to find its lowest energy conformation. nih.gov For a flexible molecule like a substituted propanamine, multiple stable conformers may exist, and the predicted shifts may be an average based on the Boltzmann population of these conformers. The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. nih.gov

For fluorinated compounds, ¹⁹F NMR is a particularly sensitive and informative technique. nih.gov Theoretical calculations can predict ¹⁹F chemical shifts, which are highly dependent on the electronic environment created by the fluorine atom's position on the aromatic ring. frontiersin.orgnih.gov The chemical shifts of fluorobenzenes are well-characterized, and computational models can accurately reproduce the influence of substituents. nih.gov Discrepancies between predicted and experimental spectra can help refine the proposed structure or identify the presence of different conformers or isomers. mdpi.com While systematic investigations into the NMR chemical shifts of many amines can be complicated by factors like protonation due to sample acidity, computational methods provide a baseline prediction in a controlled, theoretical environment. modgraph.co.uk

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

This table illustrates the type of data generated from DFT/GIAO calculations. Actual values would require specific computational runs.

| Atom Type | Atom Position (IUPAC) | Predicted Chemical Shift (ppm) |

| ¹H NMR | H-α (CH-NH₂) | 3.8 - 4.2 |

| H-β (CH₂) | 1.6 - 2.0 | |

| H-γ (CH₃) | 0.9 - 1.2 | |

| NH₂ | 1.5 - 2.5 (variable) | |

| Aromatic H (C2, C6) | 6.8 - 7.1 | |

| Aromatic H (C4) | 6.7 - 7.0 | |

| ¹³C NMR | C-α (CH-NH₂) | 55 - 60 |

| C-β (CH₂) | 30 - 35 | |

| C-γ (CH₃) | 10 - 15 | |

| Aromatic C1 | 145 - 150 | |

| Aromatic C2, C6 | 102 - 107 | |

| Aromatic C3, C5 | 161 - 166 (¹JCF coupling) | |

| Aromatic C4 | 110 - 115 | |

| ¹⁹F NMR | Fluorine (C3, C5) | -108 to -112 |

Theoretical UV-Vis Spectroscopy and Electronic Transitions

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. beilstein-journals.org These calculations determine the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. beilstein-journals.orgresearchgate.net

The electronic transitions in this molecule are expected to be primarily of two types:

π → π* transitions: These occur within the benzene (B151609) ring. The substitution on the ring, including the two fluorine atoms and the aminopropyl side chain, influences the energy levels of the π molecular orbitals, thus affecting the exact wavelength of these absorptions.

n → π* transitions: These involve the excitation of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital of the aromatic ring. These transitions are typically weaker than π → π* transitions.

Computational studies on similar aromatic amines and fluorinated compounds show that TD-DFT can effectively model these transitions. beilstein-journals.orgresearchgate.net The calculations provide insights into which molecular orbitals are involved in each electronic transition, helping to assign the features of an experimental spectrum. beilstein-journals.org The presence of fluorine atoms, being electron-withdrawing, can shift the absorption bands (a hypsochromic or blue shift) compared to the non-fluorinated parent compound, phenethylamine.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

This table represents typical output from a TD-DFT calculation.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 205 | 0.15 | HOMO-1 → LUMO | π → π |

| 265 | 0.02 | HOMO → LUMO | π → π |

| 280 | 0.005 | HOMO → LUMO+1 | n → π* |

| HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital |

Conformational Analysis and Stereochemical Considerations

Tautomeric Structures and Isomerism

Isomerism is a key concept for understanding the chemical diversity of a compound with a given formula. This compound is a chiral molecule, existing as one of a pair of enantiomers. wikipedia.org Beyond stereoisomerism, it can theoretically exhibit other forms of isomerism.

Tautomerism: This refers to isomers that readily interconvert, a process which often involves the migration of a proton. For primary amines, the most relevant form is amine-imine tautomerism, where a proton migrates from the nitrogen to the adjacent carbon, forming an imine. acs.org

This compound (Amine form) ⇌ (Z/E)-1-(3,5-Difluorophenyl)propan-1-imine (Imine form)

However, for simple alkylamines, the equilibrium lies heavily in favor of the amine form, and the imine tautomer is generally unstable and not significantly populated under normal conditions. acs.orgacs.org Computational studies using DFT can calculate the relative energies of these tautomers, confirming the greater stability of the amine form. researchgate.netorientjchem.org

Constitutional Isomerism: These are molecules with the same molecular formula but different connectivity. For the formula C₉H₁₁F₂N, numerous constitutional isomers exist besides 1-(3,5-Difluorophenyl)propan-1-amine. Examples include changing the substitution pattern on the ring (e.g., 2,4-difluoro), altering the position of the amine group on the propyl chain (e.g., 2-amino or 3-amino), or having a different alkyl chain (e.g., N-ethyl-3,5-difluoroaniline).

Stereochemical Influence on Molecular Properties and Reactivity

The designation "(S)" specifies the absolute configuration at the chiral carbon center (the carbon bonded to the amino group). This stereochemistry is a critical determinant of the molecule's properties and interactions, especially in a chiral environment. solubilityofthings.comlongdom.org

Physical and Spectroscopic Properties: In an achiral environment, the (S)-enantiomer and its mirror image, the (R)-enantiomer, have identical physical properties such as melting point, boiling point, and solubility. stereoelectronics.orgtru.ca Their NMR and IR spectra are also identical. stereoelectronics.org However, they exhibit opposite optical activity; one enantiomer will rotate plane-polarized light to the left (levorotatory, -) and the other to the right (dextrorotatory, +) by an equal magnitude. tru.ca

Biological Activity and Reactivity: The most significant impact of stereochemistry is observed in biological systems, which are inherently chiral. longdom.org Enzymes and receptors are composed of L-amino acids, creating chiral pockets and active sites. The (S)-enantiomer will interact with these sites differently than the (R)-enantiomer. This can lead to substantial differences in:

Pharmacological Activity: One enantiomer may bind to a target receptor with high affinity (acting as the eutomer), while the other binds weakly or not at all (acting as the distomer). longdom.org

Metabolism: The rate and pathway of metabolism by enzymes like cytochrome P450 can be different for each enantiomer.

Reactivity: When reacting with another chiral reagent, the two enantiomers will form diastereomeric transition states, which have different energies. This results in different reaction rates. stereoelectronics.org

Therefore, the specific three-dimensional arrangement of the amine, ethyl, and difluorophenyl groups around the chiral center of the (S)-enantiomer dictates its biological and chemical behavior in complex environments. solubilityofthings.com

Computational Prediction of Collision Cross Sections for Mass Spectrometry Applications

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. youtube.com A key parameter obtained from these experiments is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.gov CCS is a robust and characteristic physical property that, alongside mass-to-charge ratio and retention time, significantly increases confidence in compound identification.

Given the vast number of known chemical structures, experimentally measuring the CCS for every compound is impractical. Therefore, computational methods for predicting CCS values have become increasingly important. mdpi.com Several machine learning and other computational models have been developed to predict CCS values for small molecules with high accuracy, often with relative errors of less than 2-3%. mdpi.comacs.org

These prediction models are typically trained on large libraries of experimentally determined CCS values. nih.govnih.gov Using the molecule's structure, often as a SMILES string, these models can calculate a theoretical CCS value. mdpi.com For this compound, such models could predict the CCS values for various ion adducts that might be formed in a mass spectrometer, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. This predicted data can then be used to create theoretical libraries to help identify the compound in complex samples analyzed by LC-IM-MS. acs.org

Table 3: Hypothetical Computationally Predicted Collision Cross Section (CCS) Values for this compound

The values are representative of what would be obtained from predictive software for CCS in a nitrogen drift gas.

| Ion Adduct | Formula | Predicted CCS (Ų) | Prediction Model Example |

| [M+H]⁺ | [C₉H₁₂F₂N]⁺ | 135.5 - 138.0 | AllCCS, DeepCCS, MGAT-CCS |

| [M+Na]⁺ | [C₉H₁₁F₂NNa]⁺ | 140.0 - 142.5 | AllCCS, DeepCCS, MGAT-CCS |

Role of S 1 3,5 Difluorophenyl Propan 1 Amine As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The molecular architecture of (S)-1-(3,5-Difluorophenyl)propan-1-amine makes it an attractive starting material for the construction of intricate molecular frameworks. As a chiral amine, it provides a stereochemically defined center that is crucial for the synthesis of enantiomerically pure compounds. The presence of the 3,5-difluorophenyl group is also significant; fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a desirable attribute in the design of novel compounds.

In organic synthesis, this amine can undergo a variety of chemical transformations. The primary amine group serves as a versatile handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and reductive amination. For instance, it can be reacted with various electrophiles to form amides, sulfonamides, and ureas, thereby enabling the construction of larger and more complex molecules. The difluorophenyl ring can also participate in aromatic substitution reactions, offering further avenues for structural elaboration.

The strategic incorporation of adamantane (B196018) moieties onto other molecular scaffolds is a known approach in medicinal chemistry to enhance properties like lipophilicity and stability. nih.gov The synthesis of adamantyl-substituted aminoxyls, for example, has been achieved through the reaction of polyfluorinated arenes with 1-aminoadamantane. alzdiscovery.org This highlights a synthetic strategy where a fluorinated phenylamine derivative is coupled with an adamantane-containing fragment, a principle that is relevant to the use of this compound in constructing complex structures.

Precursor for Pharmaceutical Compounds and Drug Intermediates

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. Its structural motifs are found in various biologically active molecules, making it a critical precursor for drug discovery and development.

A notable example of a pharmaceutical candidate that is synthesized using this amine as a precursor is ORM-12741 , also known as DB105. alzdiscovery.orgalzheimersnewstoday.comgoogle.com ORM-12741 is a potent and selective antagonist of the α2C-adrenoceptor, a target that has been implicated in various central nervous system disorders. nih.govnih.gov Developed by Orion Corporation, ORM-12741 has been investigated for the treatment of cognitive and behavioral symptoms associated with Alzheimer's disease. alzdiscovery.orgalzheimersnewstoday.comgoogle.com Clinical trials have explored its efficacy in improving memory and managing neuropsychiatric symptoms such as aggression and delusions in patients with Alzheimer's. alzheimersnewstoday.comclinicaltrials.govclinicaltrials.gov

The synthesis of ORM-12741 and related compounds involves the coupling of the this compound moiety with other heterocyclic systems. The precise stereochemistry of the amine is essential for the desired pharmacological activity of the final compound. The development of such targeted therapies underscores the importance of having access to well-defined and highly pure chiral building blocks like this compound.

Applications in Medicinal Chemistry Research for Analog Development

In medicinal chemistry, the systematic modification of a lead compound to generate a series of analogs is a fundamental strategy for optimizing pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This compound serves as an excellent scaffold for the development of such analogs.

The difluorophenylpropylamine core provides a robust platform that can be systematically functionalized. Medicinal chemists can explore a wide range of substituents on the amine nitrogen to probe the structure-activity relationships (SAR) of a particular biological target. For example, by reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a library of amides, sulfonamides, and ureas can be generated.

The development of selective α2C-adrenoceptor antagonists is an area where such analog development is crucial. While non-selective α2-adrenoceptor antagonists exist, they often come with side effects due to their interaction with other α2-adrenoceptor subtypes. nih.gov By using this compound as a starting point, researchers can design and synthesize novel compounds with high selectivity for the α2C subtype. This approach allows for a more targeted therapeutic effect and potentially a better safety profile. The exploration of adamantane-containing derivatives in this context is also a promising avenue for discovering new drug candidates with improved properties. nih.govorionpharma.com The synthesis of 1,3-disubstituted ureas containing an adamantyl group, for instance, has been explored for the development of inhibitors of soluble epoxide hydrolase. clinicaltrials.gov This demonstrates the broader utility of combining the difluorophenylamine scaffold with other pharmacophoric elements to create novel therapeutic agents.

Analytical and Spectroscopic Methodologies for Structural and Enantiomeric Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide foundational information regarding the functional groups, connectivity, and molecular weight of (S)-1-(3,5-Difluorophenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Functional Group and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-Cyano-N-(1-(3,5-difluorophenyl)ethyl)acetamide, shows characteristic signals that help in assigning the protons of the parent amine. mdpi.com The aromatic protons on the difluorophenyl ring typically appear as multiplets in the downfield region (around δ 6.8-7.5 ppm). mdpi.com The methine proton (CH-NH₂) adjacent to the chiral center would be expected to show a distinct chemical shift and coupling pattern. The protons of the ethyl group (CH₂ and CH₃) would present as a multiplet and a triplet, respectively, in the upfield region of the spectrum. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For a similar secondary amine, characteristic peaks for carbamate (B1207046) and bicarbonate ions can be observed around 162-165 ppm if the sample is exposed to carbonated water. rsc.org In the case of this compound, distinct signals would be expected for the carbons of the difluorophenyl ring, with the fluorine-bonded carbons showing characteristic splitting patterns. The chiral carbon (CH-NH₂) and the carbons of the propyl group would also have unique chemical shifts. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be utilized for the complete and unambiguous assignment of all proton and carbon signals. bas.bgcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 102 - 115 |

| Aromatic C-F | - | 160 - 165 (d, JC-F) |

| Aromatic C-C(H)N | - | 145 - 150 |

| CH-NH₂ | 3.5 - 4.5 | 50 - 60 |

| CH₂ | 1.5 - 2.0 | 30 - 40 |

| CH₃ | 0.8 - 1.2 | 10 - 15 |

| NH₂ | 1.0 - 3.0 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. wpmucdn.com

As a primary amine, two distinct N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comdocbrown.info An N-H bending (scissoring) vibration would likely appear around 1580-1650 cm⁻¹. wpmucdn.comdocbrown.info The C-N stretching vibration for an aliphatic amine typically falls in the 1020-1220 cm⁻¹ range. docbrown.info The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations of the difluorophenyl group are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1220 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the chemical formula C₉H₁₁F₂N. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, critically, for determining its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. umn.edu To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is employed. mdpi.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of chiral amines. mdpi.comhplc.eu

The method involves dissolving the sample in a suitable mobile phase, which is then passed through the chiral column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. A UV detector is typically used to monitor the elution of the enantiomers. mdpi.com The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For accurate and reproducible results, it is crucial to optimize the mobile phase composition, flow rate, and column temperature. umn.edunih.gov In some cases, pre-derivatization of the amine with a chiral derivatizing agent can enhance separation and detection. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture

X-ray crystallography is a definitive technique for determining the absolute stereochemistry and three-dimensional molecular structure of a crystalline compound. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable salt or derivative of this compound, the precise spatial arrangement of every atom in the molecule can be determined. This provides unambiguous confirmation of the (S)-configuration at the chiral center. usm.edu The resulting crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. cam.ac.uk While a powerful technique, it is dependent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

Structure Activity Relationship Studies of Difluorophenylpropanamines and Analogs

Impact of Fluorination Pattern and Position on Molecular Reactivity and Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. nih.govnih.gov The placement of two fluorine atoms at the 3 and 5 positions of the phenyl ring in (S)-1-(3,5-Difluorophenyl)propan-1-amine has profound effects on its molecular characteristics.

Fluorine is the most electronegative element, and its presence on an aromatic ring acts as a strong electron-withdrawing group. This influences the electron distribution of the phenyl ring, altering its ability to participate in crucial intermolecular interactions such as π-stacking or cation-π interactions. The C-F bond is also significantly stronger than the C-H bond, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by enzymes. nih.govresearchgate.net Studies on various fluorinated compounds have shown that selective fluorine substitution can improve properties like membrane permeability and binding affinity to target proteins. nih.govnih.gov

Table 1: General Physicochemical and Metabolic Effects of Phenyl Ring Fluorination

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it more resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes). nih.gov |

| Binding Affinity | Can be Increased | Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially improving binding to protein targets. researchgate.net |